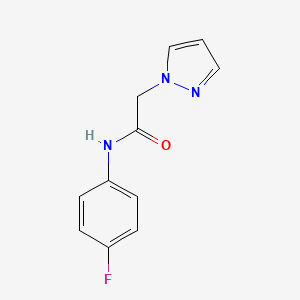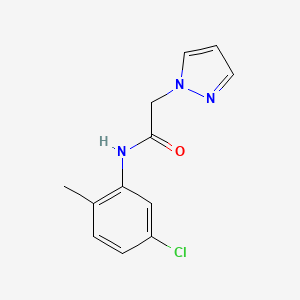![molecular formula C15H14ClNO2 B7460395 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, N-(4-chlorobenzyl)-2-methyl-3-aminobenzoic acid or CBMA. The purpose of
Aplicaciones Científicas De Investigación
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid has been extensively studied for its potential applications in various fields. One of the primary applications of CBMA is in the development of new drugs. CBMA has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid is not fully understood. However, studies have shown that CBMA inhibits the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. CBMA has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid has several biochemical and physiological effects. CBMA has been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. CBMA has also been found to inhibit the activity of COX-2, an enzyme that is involved in the biosynthesis of prostaglandins. Additionally, CBMA has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid in lab experiments is its high purity. CBMA can be synthesized with high purity, making it an ideal compound for use in experiments that require precise measurements. However, one of the limitations of using CBMA in lab experiments is its cost. CBMA is a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid. One direction is the development of new drugs based on CBMA. CBMA has been found to exhibit antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another direction is the study of the mechanism of action of CBMA. Further studies are needed to fully understand how CBMA exerts its antitumor and anti-inflammatory activities. Additionally, studies are needed to determine the safety and efficacy of CBMA in humans.
Métodos De Síntesis
The synthesis of 3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid can be achieved through several methods. One of the most common methods is the reaction of 2-methyl-3-nitrobenzoic acid with 4-chlorobenzylamine in the presence of a reducing agent such as iron powder. The reaction yields CBMA as a white crystalline powder with a melting point of 140-142°C.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-13(15(18)19)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJKCNTHUNDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)


![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)

![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)